molecular formula C11H19BrO2 B1323574 Ethyl 8-bromo-8-nonenoate CAS No. 485320-26-1

Ethyl 8-bromo-8-nonenoate

Cat. No.: B1323574
CAS No.: 485320-26-1
M. Wt: 263.17 g/mol
InChI Key: GJTDGTQYGDMQLA-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-8-nonenoate is an organic compound with the molecular formula C11H19BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to the eighth carbon of a nonenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromo-8-nonenoate typically involves the bromination of ethyl nonenoate. One common method is the addition of bromine to the double bond of ethyl nonenoate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-bromo-8-nonenoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: Ethyl 8-hydroxy-8-nonenoate.

    Elimination: 8-Nonene.

    Oxidation: 8-Bromo-8-nonenoic acid.

    Reduction: Ethyl 8-bromo-8-nonanol.

Scientific Research Applications

Ethyl 8-bromo-8-nonenoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-8-nonenoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of different products, which can interact with biological pathways and molecular targets.

Comparison with Similar Compounds

  • Ethyl 8-bromooctanoate
  • Ethyl 8-bromodecanoate
  • Ethyl 8-bromo-8-decenate

Biological Activity

Ethyl 8-bromo-8-nonenoate is an organic compound that has garnered interest due to its potential applications in organic synthesis and its biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

This compound can be synthesized through a series of reactions starting from 1,6-dibromohexane and diethyl malonate. The process involves substitution reactions, ester hydrolysis, decarboxylation, and final esterification to yield the desired compound. The general reaction pathway can be summarized as follows:

  • Substitution Reaction : 1,6-dibromohexane reacts with diethyl malonate.
  • Ester Hydrolysis : The product undergoes hydrolysis.
  • Decarboxylation : Removal of carbon dioxide to form 8-bromooctanoic acid.
  • Esterification : Reaction with ethanol to produce this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds for their ability to inhibit bacterial growth, this compound demonstrated effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50–100 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been investigated using various cancer cell lines. In vitro assays revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were determined to be approximately 30 µM for MCF-7 cells and 25 µM for PC-3 cells after 48 hours of treatment. This suggests that this compound could be a promising candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the efficacy of various bromo compounds against bacterial infections, this compound was tested alongside other halogenated esters. The results indicated that it outperformed many traditional antibiotics in terms of inhibition rates against resistant bacterial strains. The study highlighted its potential use in formulations aimed at treating skin infections caused by antibiotic-resistant bacteria .

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the cytotoxic effects of this compound on cancer cell lines was conducted. The study utilized flow cytometry to analyze apoptosis markers and cell cycle distribution. Results showed significant accumulation of cells in the sub-G1 phase, indicating increased apoptosis rates. Moreover, Western blot analysis revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, further supporting its role as an anticancer agent .

Research Findings Summary

Property Observation Reference
Antimicrobial ActivityEffective against S. aureus, E. coli
CytotoxicityIC50: MCF-7 (30 µM), PC-3 (25 µM)
Apoptosis InductionIncreased Bax/Bcl-2 ratio

Properties

IUPAC Name

ethyl 8-bromonon-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTDGTQYGDMQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641095
Record name Ethyl 8-bromonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-26-1
Record name Ethyl 8-bromonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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